molecular formula C17H26INO3 B13833738 1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)-1-methylhexahydro-1H-azepinium iodide CAS No. 2906-84-5

1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)-1-methylhexahydro-1H-azepinium iodide

Cat. No.: B13833738
CAS No.: 2906-84-5
M. Wt: 419.3 g/mol
InChI Key: KAOXMQZGJURCQP-UHFFFAOYSA-M
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Description

1-[2-(2,3-Dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide is a complex organic compound that features a benzodioxin moiety linked to an azepane ring via an ethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin, which can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions . The resulting benzodioxin is then reacted with an appropriate alkylating agent to introduce the ethyl group. The final step involves the quaternization of the azepane nitrogen with methyl iodide to form the quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes such as recrystallization and chromatography are scaled up to handle larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-Dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(2,3-Dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide involves its interaction with specific molecular targets. The benzodioxin moiety can interact with enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity to its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,3-Dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide is unique due to the combination of the benzodioxin and azepane moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2906-84-5

Molecular Formula

C17H26INO3

Molecular Weight

419.3 g/mol

IUPAC Name

1-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]-1-methylazepan-1-ium;iodide

InChI

InChI=1S/C17H26NO3.HI/c1-18(9-4-2-3-5-10-18)11-12-19-15-7-6-8-16-17(15)21-14-13-20-16;/h6-8H,2-5,9-14H2,1H3;1H/q+1;/p-1

InChI Key

KAOXMQZGJURCQP-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCCC1)CCOC2=CC=CC3=C2OCCO3.[I-]

Origin of Product

United States

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